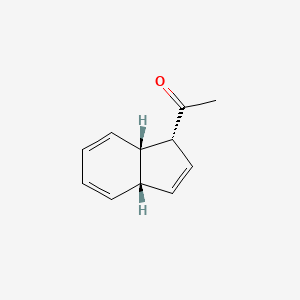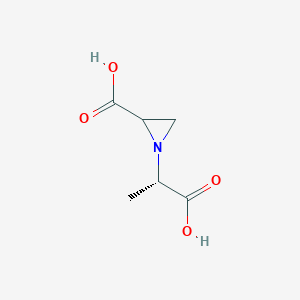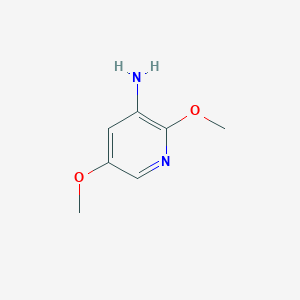![molecular formula C10H18O B11918398 6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)
6,6-Dimethylspiro[3.4]octan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethylspiro[34]octan-5-ol is a chemical compound with the molecular formula C10H18O It is a spirocyclic alcohol, meaning it contains a spiro-connected ring system with an alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[3.4]octan-5-ol typically involves the reaction of spiro[3.4]octan-5-one with suitable reagents. One common method involves the reduction of spiro[3.4]octan-5-one using sodium borohydride (NaBH4) in methanol, which yields this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6,6-Dimethylspiro[3.4]octan-5-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 6,6-Dimethylspiro[3.4]octan-5-one.
Reduction: Formation of 6,6-Dimethylspiro[3.4]octane.
Substitution: Formation of 6,6-Dimethylspiro[3.4]octyl halides.
科学的研究の応用
6,6-Dimethylspiro[3.4]octan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
作用機序
The mechanism of action of 6,6-Dimethylspiro[3.4]octan-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Spiro[3.4]octan-5-one: A ketone analog of 6,6-Dimethylspiro[3.4]octan-5-ol.
6,6-Dimethylspiro[2.5]octan-4,8-dione: Another spirocyclic compound with different ring sizes and functional groups.
Spiroacetals: Compounds with spiro-connected acetal groups, often found in natural products.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of an alcohol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
7,7-dimethylspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)6-7-10(8(9)11)4-3-5-10/h8,11H,3-7H2,1-2H3 |
InChIキー |
KWXIPHDFGITIHD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2(C1O)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)



![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)








![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
